
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, nitro, and amino groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of anthracene-9,10-dione followed by the introduction of hydroxyl and amino groups through subsequent reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of anthraquinone derivatives, while reduction of the nitro group can yield aminoanthracene derivatives.
科学研究应用
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, which is a mechanism often exploited in anticancer therapies.
相似化合物的比较
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
5-Nitroanthraquinone: Does not have the hydroxyl and amino groups, limiting its versatility.
4-Aminoanthraquinone: Missing the nitro and hydroxyl groups, affecting its chemical properties and applications.
Uniqueness
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione stands out due to its combination of functional groups, which provide a unique set of chemical properties
属性
分子式 |
C22H16N2O7 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
1,8-dihydroxy-4-[2-(4-hydroxyphenyl)ethylamino]-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O7/c25-12-3-1-11(2-4-12)9-10-23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 |
InChI 键 |
XKBHFTQBWKMRGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


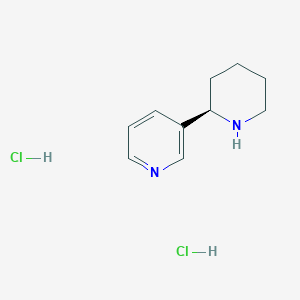
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
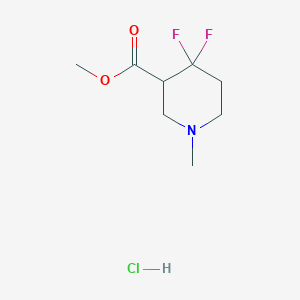
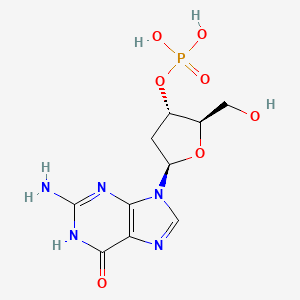

![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

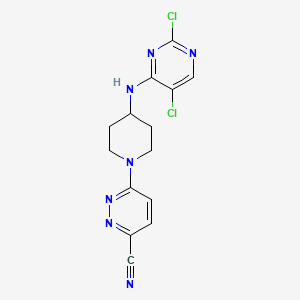
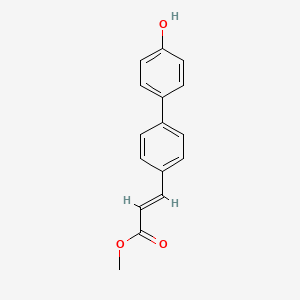
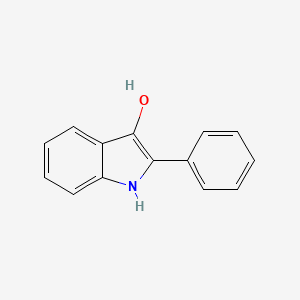

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
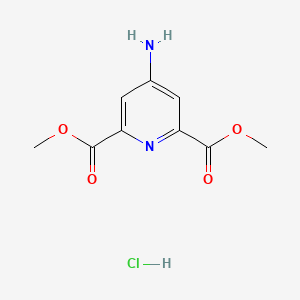
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
